5-Methylisoindoline
Overview
Description
5-Methylisoindoline is an organic compound belonging to the isoindoline family Isoindolines are nitrogen-containing heterocycles characterized by a fused benzene and pyrrolidine ring system The presence of a methyl group at the fifth position of the isoindoline ring distinguishes this compound from other isoindoline derivatives
Mechanism of Action
Target of Action
Isoindolines, including 5-Methylisoindoline, have been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
The interaction of this compound with the dopamine receptor D2 is believed to occur at the allosteric binding site, involving key amino acid residues . This interaction can modulate the receptor’s activity, leading to changes in signal transduction, binding profile, and physiological effects .
Biochemical Pathways
These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and reinforcement .
Pharmacokinetics
In silico analysis of similar isoindolines suggests that they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the dopamine receptor D2. By modulating the activity of this receptor, this compound could potentially influence a range of physiological processes. For instance, one isoindoline derivative was found to revert Parkinsonism in a mouse model .
Biochemical Analysis
Biochemical Properties
5-Methylisoindoline is part of the isoindoline family of compounds, which have been found to interact with various enzymes and proteins . Isoindolines have been shown to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . They have also been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Cellular Effects
Isoindolines, including this compound, have been found to have a wide array of biological activity . They have been tested against blood cancer using K562 and Raji cell lines . A cytotoxicity assay was performed to determine the influence of these compounds on the survival of the cancer cells .
Molecular Mechanism
Isoindolines have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isoindolines are known to be involved in various biochemical reactions .
Transport and Distribution
Isoindolines are neutral and hydrophobic, so they can pass through the living membrane in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisoindoline typically involves the reduction of 5-methyl-1H-isoindole-1,3(2H)-dione. One common method includes the use of borane-tetrahydrofuran complex in tetrahydrofuran as a solvent. The reaction is carried out at temperatures ranging from 20 to 60 degrees Celsius. Following the reduction, the product is treated with hydrogen chloride in a mixture of tetrahydrofuran, methanol, and water at 0 degrees Celsius for one hour, followed by heating or refluxing .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can further modify the isoindoline ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as borane-tetrahydrofuran complex and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
5-Methylisoindoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in drug development.
Industry: The compound is used in the production of dyes, pigments, and polymer additives due to its stable chemical structure
Comparison with Similar Compounds
Isoindoline: The parent compound without the methyl group at the fifth position.
5-Methylisoindole: A similar compound with a different ring structure.
Phthalimide: An isoindoline derivative with a carbonyl group at the first and third positions.
Uniqueness: 5-Methylisoindoline is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-8-5-10-6-9(8)4-7/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYQGXSTSSHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630525 | |
Record name | 5-Methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93282-20-3 | |
Record name | 5-Methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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